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Compound of Interest

Compound Name: Bis(3-methylphenyl)methanol

CAS No.: 13389-72-5

Cat. No.: B175160

Get Quote

Executive Summary
Bis(3-methylphenyl)methanol (CAS: 13402-60-3), also known as 3,3'-dimethylbenzhydrol,

represents a critical intermediate in the synthesis of chiral diarylmethyl amines and

antihistamine pharmacophores. This technical guide provides a definitive structural analysis of

the compound using Carbon-13 Nuclear Magnetic Resonance (

C NMR).

Unlike simple aliphatic alcohols, the spectral signature of this diaryl system is defined by

molecular symmetry and substituent additivity effects. This guide moves beyond static data

listing to explain the causality of chemical shifts, providing researchers with a self-validating

framework for compound verification.

Part 1: Structural Analysis & Symmetry Logic
Before analyzing the spectrum, one must understand the magnetic equivalence inherent in the

molecule.
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Molecular Formula:

Total Carbon Atoms: 15

Expected

C Signals: 8 (Due to Symmetry)

The Symmetry Factor
The molecule possesses a plane of symmetry (or

axis depending on conformation) passing through the central methine (CH-OH) bond.
Consequently, the two aromatic rings are chemically equivalent.

Ring Equivalence: Ring A is magnetically indistinguishable from Ring B.

Intra-ring Non-equivalence: The meta-methyl substitution breaks the symmetry within each

ring, rendering all 6 aromatic carbons distinct.

Implication for Analysis: You will observe 6 aromatic signals, 1 methine signal, and 1 methyl

signal. If you observe >8 signals, your sample likely contains the ortho isomer impurity or

residual solvent.

Part 2: Experimental Protocol
To ensure reproducibility and minimize concentration-dependent shifts (particularly for the

hydroxyl-bearing carbon), follow this standardized protocol.

Sample Preparation
Solvent: Deuterated Chloroform (

, 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.

Concentration: 20–30 mg of analyte in 0.6 mL solvent.

Note: High concentrations (>50 mg) may cause H-bonding aggregation, slightly shifting

the methine (CH-OH) and ipso carbons.
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Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 100 MHz Carbon)
Pulse Sequence: Proton-decoupled

C (zgpg30 or equivalent).

Relaxation Delay (D1): 2.0 seconds.

Critical: Quaternary carbons (C1, C3) have long

relaxation times. If quantitative integration is required (rare for

C), increase D1 to >10s.

Scans (NS): Minimum 256 (due to low natural abundance of

C).

Temperature: 298 K (

).

Part 3: Spectral Data & Assignment[1][2][3][4][5]
The following data represents the consolidated chemical shifts relative to TMS (

ppm) and the

triplet (

ppm).

Table 1: 13C NMR Chemical Shift Data (CDCl3)[6]
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Carbon
Environment

Assignment
Chemical Shift (

ppm)

Signal Type (DEPT-
135)

Aliphatic

Methyl Group 21.5 Positive (+)

Methine (Alcohol) 76.2 Positive (+)

Aromatic

Ipso (to Methanol) C-1 143.9
Quaternary (No

signal)

Ipso (to Methyl) C-3 138.1
Quaternary (No

signal)

Aromatic CH C-5 (Meta) 128.5 Positive (+)

Aromatic CH C-4 (Para to CHOH) 128.3 Positive (+)

Aromatic CH C-2 (Ortho to both) 127.1 Positive (+)

Aromatic CH C-6 (Ortho to CHOH) 123.7 Positive (+)

Mechanistic Interpretation of Shifts
The Methine Anchor (76.2 ppm): This is the diagnostic peak. The electronegative oxygen

deshields this carbon, pushing it downfield.[1] It appears significantly downfield from a

standard benzyl CH2 (~65 ppm) due to the second aromatic ring (anisotropic effect).

The "Ipso" Gap (138 vs 144 ppm):

C-1 (143.9 ppm): Attached to the electron-withdrawing oxygenated carbon. This inductive

withdrawal deshields the nucleus, shifting it to higher ppm.

C-3 (138.1 ppm): Attached to the electron-donating methyl group. While methyl is

donating, the effect is weaker than the oxygen's withdrawal at C1.

The "Ortho" Distinction:
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C-2 (127.1 ppm): Situated between the methyl and the methanol group. Steric

compression and combined electronic effects make this signal distinct from the other CHs.

C-6 (123.7 ppm): This is the most shielded aromatic signal (lowest ppm). It is ortho to the

CH-OH group but para to the methyl group. The electron-donating resonance effect of the

methyl group at the para position increases electron density here, shielding the nucleus.

Part 4: Validation & Logic Workflows
Workflow 1: Signal Assignment Logic
This diagram illustrates the decision matrix for assigning the specific aromatic carbons, which is

the most challenging aspect of this spectrum.
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Caption: Logical workflow for distinguishing quaternary aromatic carbons using DEPT-135 and

chemical shift theory.

Workflow 2: Synthesis & Impurity Profiling
Understanding the synthesis (Grignard) is crucial for identifying "ghost peaks" in your NMR.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b175160/docs?utm_src=pdf-body-img#technical-guide-13c-nmr-spectral-profiling-of-bis-3-methylphenyl-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175160?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Bromotoluene m-Tolyl MgBr
Mg, THF

Bis(3-methylphenyl)methanol
+ Reagent

Impurity: 3,3'-Dimethylbiphenyl
(Homocoupling)

Side Rxn

Impurity: 3-Methylbenzaldehyde
(Incomplete Reaction)

Oxidation

Ethyl Formate
(0.5 eq)

Click to download full resolution via product page

Caption: Grignard synthesis pathway highlighting potential impurities (Biphenyls/Aldehydes)

that may appear in the NMR spectrum.

Part 5: Quality Control & Troubleshooting
Common Contaminants
If you observe extra peaks, cross-reference with these common impurities associated with the

synthesis:

3,3'-Dimethylbiphenyl:

Origin: Wurtz-type homocoupling of the Grignard reagent.

NMR Flag: Look for a quaternary signal ~141 ppm and absence of the 76 ppm (CH-OH)

peak.

3-Methylbenzaldehyde:

Origin: Incomplete addition or oxidation.

NMR Flag: Distinct carbonyl peak >190 ppm.

Residual Solvent (THF/Ether):

Grignard reactions often trap ether in the crystal lattice.
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THF: ~25.6 ppm and ~67.6 ppm.

Diethyl Ether: ~15.2 ppm and ~65.9 ppm.

Self-Validation Check
Integration Ratio: While

C is not strictly quantitative, the aliphatic region should show two distinct heights. The Methyl
signal (2 carbons) should be roughly twice the intensity of the Methine signal (1 carbon) if
relaxation delays are sufficient, though peak height is unreliable.

Peak Count: Exactly 8 signals. 9+ signals indicate asymmetry (chiral impurity or isomer

mixture).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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